molecular formula C21H32N2O4 B6114742 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol

1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol

Cat. No. B6114742
M. Wt: 376.5 g/mol
InChI Key: AXQPTDJVPXCHEI-UHFFFAOYSA-N
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Description

1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAP is a beta-adrenergic receptor antagonist that has been shown to have anti-cancer, anti-inflammatory, and anti-fibrotic effects. In

Mechanism of Action

The mechanism of action of 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol involves the inhibition of beta-adrenergic receptors. Beta-adrenergic receptors are G protein-coupled receptors that are activated by the binding of adrenaline and noradrenaline. The activation of beta-adrenergic receptors leads to the activation of various signaling pathways that regulate cellular functions such as proliferation, differentiation, and apoptosis. 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol inhibits the activation of beta-adrenergic receptors, which results in the inhibition of these signaling pathways.
Biochemical and Physiological Effects:
1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has also been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Moreover, 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has been found to inhibit the activation of fibroblasts, which are involved in the pathogenesis of fibrotic diseases.

Advantages and Limitations for Lab Experiments

1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Moreover, 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has been shown to have low toxicity, which makes it a safe compound to use in experiments. However, 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol also has some limitations. It has poor solubility in water, which can make it difficult to use in experiments that require aqueous solutions. Moreover, 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol. One area of research is the development of new drugs based on 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol for the treatment of cancer, inflammation, and fibrosis. Another area of research is the optimization of the synthesis method of 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol to improve the yield and purity. Moreover, the mechanism of action of 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol needs to be further elucidated to understand its effects on cellular signaling pathways. Finally, the in vivo efficacy and toxicity of 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol need to be studied to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol is a promising compound that has potential therapeutic applications for the treatment of cancer, inflammation, and fibrosis. Its mechanism of action involves the inhibition of beta-adrenergic receptors, which results in the inhibition of various signaling pathways. 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has been shown to have anti-cancer, anti-inflammatory, and anti-fibrotic effects, making it a promising candidate for the development of new drugs. Future research on 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol should focus on the development of new drugs, optimization of the synthesis method, elucidation of the mechanism of action, and in vivo efficacy and toxicity studies.

Synthesis Methods

The synthesis of 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol involves a multi-step process that includes the reaction of 4-(2-methoxyphenoxy)-3-(morpholin-4-yl)propan-2-amine with diallylamine in the presence of a catalyst. The reaction is followed by purification using chromatography, which results in the formation of 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol. The synthesis of 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has been reported in various scientific journals, and the yield and purity can be optimized by modifying the reaction conditions.

Scientific Research Applications

1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has also been shown to have anti-inflammatory effects by reducing the levels of inflammatory cytokines. Moreover, 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has been found to have anti-fibrotic effects by inhibiting the activation of fibroblasts. These properties make 1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and fibrosis.

properties

IUPAC Name

1-[4-[[bis(prop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4/c1-4-8-22(9-5-2)15-18-6-7-20(21(14-18)25-3)27-17-19(24)16-23-10-12-26-13-11-23/h4-7,14,19,24H,1-2,8-13,15-17H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQPTDJVPXCHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN(CC=C)CC=C)OCC(CN2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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